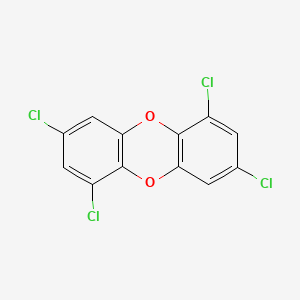

1,3,6,8-Tetrachlorodibenzo-P-dioxin

Description

Congeneric Context within Polychlorinated Dibenzo-p-dioxins (PCDDs)

PCDDs are a class of halogenated aromatic hydrocarbons composed of two benzene (B151609) rings linked by two oxygen atoms, with chlorine atoms attached at various positions. clu-in.org The number and location of these chlorine atoms differentiate the 75 distinct PCDD congeners. clu-in.org These congeners are grouped based on the number of chlorine atoms they possess, from monochlorodibenzo-p-dioxins (MCDD) to the single octachlorodibenzo-p-dioxin (B131699) (OCDD). clu-in.org 1,3,6,8-TCDD belongs to the tetrachlorodibenzo-p-dioxin (TCDD) subgroup, which includes 22 different isomers. clu-in.org

The toxicity of PCDD congeners varies significantly, with the 2,3,7,8-substituted congeners being of primary toxicological concern. mst.dk This is due to their ability to bind to the aryl hydrocarbon (Ah) receptor, a crucial step in mediating toxic effects. mst.dkwikipedia.org While 2,3,7,8-TCDD is the most potent and well-studied congener, other congeners, including 1,3,6,8-TCDD, are also subjects of scientific inquiry to understand the full spectrum of dioxin behavior and impact. mst.dkwikipedia.org The congener profile, or the relative abundance of different PCDD congeners, can provide valuable information for identifying potential sources of dioxin contamination in the environment. ncku.edu.tw

Historical Evolution of Research Focus on 1,3,6,8-Tetrachlorodibenzo-p-dioxin

The history of dioxin research is largely dominated by studies on the most toxic isomer, 2,3,7,8-TCDD, often referred to simply as "dioxin" in popular media. acs.orgnih.gov This focus was driven by its presence as a contaminant in the herbicide Agent Orange, used during the Vietnam War, and its role in industrial accidents like the one in Seveso, Italy, in 1976. wikipedia.org

Research specifically on 1,3,6,8-TCDD has been less extensive but has gained importance in the context of understanding the broader class of PCDDs. Early research often involved identifying various PCDD isomers, including 1,3,6,8-TCDD, in environmental samples such as fly ash from municipal incinerators. oup.com As analytical techniques became more sophisticated, researchers were able to differentiate and quantify individual congeners, leading to a better understanding of their distribution and fate in the environment. Studies in the 1980s began to investigate the environmental behavior of specific congeners like 1,3,6,8-TCDD in aquatic systems and their bioconcentration in organisms. oup.com This shift from a general focus on "dioxins" to congener-specific investigations has been crucial for a more nuanced understanding of this complex group of compounds.

Significance of this compound in Environmental and Molecular Research

The significance of 1,3,6,8-TCDD in research stems from its role as a persistent organic pollutant and its use as a reference compound in studies of dioxin-like chemicals.

Persistent Organic Pollutant (POP) Research Paradigm

1,3,6,8-TCDD, like other PCDDs, is classified as a Persistent Organic Pollutant (POP). wikipedia.orgisotope.com POPs are chemical substances that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and can have adverse effects on human health and the environment. undp.org The Stockholm Convention, an international environmental treaty, aims to eliminate or restrict the production and use of POPs. wikipedia.org

Dioxins are listed under Annex C of the Stockholm Convention, which focuses on the unintentional production of these substances. pops.int Research on 1,3,6,8-TCDD contributes to the broader understanding of the environmental fate and transport of POPs. Its persistence and lipophilic (fat-loving) nature mean it can bioaccumulate in the food chain. clu-in.orgisotope.com Studies investigating the presence and concentration of specific congeners like 1,3,6,8-TCDD in various environmental compartments (soil, sediment, air) and biota are essential for monitoring the effectiveness of international regulations and for assessing potential exposure risks. oup.comusgs.gov

Model Compound for Dioxin-like Chemical Studies

In molecular research, 1,3,6,8-TCDD serves as an important, albeit less potent, counterpart to the highly toxic 2,3,7,8-TCDD. mst.dkwikipedia.org The primary mechanism of toxicity for dioxin-like compounds is their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor found in the cells of most vertebrates. wikipedia.orgresearchgate.net Binding of a dioxin congener to the AhR initiates a cascade of molecular events that can alter gene expression. nih.govspandidos-publications.com

While 2,3,7,8-TCDD has the highest binding affinity for the AhR, studying other congeners like 1,3,6,8-TCDD helps to elucidate the structure-activity relationship of AhR ligands. wikipedia.org By comparing the effects of different congeners with varying chlorine substitution patterns, researchers can better understand which structural features are critical for AhR activation and the subsequent downstream effects. mdpi.com This comparative approach is fundamental to developing a comprehensive model of dioxin toxicity and for assessing the risks posed by complex mixtures of these compounds found in the environment.

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQFXRBLGNEOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872011 | |

| Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33423-92-6 | |

| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33423-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P30XU4W6C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analytical Methodologies for 1,3,6,8 Tetrachlorodibenzo P Dioxin Research

Sampling Strategies and Design for Environmental Research

Effective sampling is the cornerstone of reliable environmental analysis. The design of a sampling strategy must consider the physical and chemical properties of 1,3,6,8-TCDD, its expected distribution in the environment, and the specific objectives of the research.

Due to the low concentrations of polychlorinated dibenzo-p-dioxins (PCDDs) in ambient air, high-volume sampling techniques are essential to obtain detectable quantities. epa.gov High-volume air samplers are designed to process large volumes of air, typically 325 to 400 cubic meters over a 24-hour period, to achieve detection limits in the picogram per cubic meter (pg/m³) range. epa.govthermofisher.com These samplers generally consist of a filter to capture particle-bound PCDDs and a solid adsorbent, such as polyurethane foam (PUF) or silica (B1680970) gel, to trap vapor-phase compounds. biotage.comtandfonline.com The distribution of PCDDs between the gaseous and particle-adsorbed phases in the atmosphere necessitates the combined analysis of both the filter and the adsorbent. epa.gov

For stationary source emissions, such as from industrial stacks, isokinetic sampling methods are employed to ensure a representative sample of the flue gas is collected. nih.govdioxin20xx.org U.S. EPA Method 23 is a widely recognized standard for sampling PCDDs from stationary sources. thermofisher.comnih.govchromatographyonline.com This method utilizes a sampling train that includes a nozzle, a heated probe, a filter for particulate collection, and a condenser followed by a resin trap (commonly XAD-2) to capture gaseous PCDDs. dioxin20xx.orgtandfonline.com The entire train is designed to collect both particulate and gaseous phase dioxins, which are then recovered for analysis. dioxin20xx.orgresearchgate.net

| Sampling Technique | Typical Application | Key Components | Typical Sampling Volume/Duration |

| High-Volume Air Sampling | Ambient Air | Quartz-fiber filter, Polyurethane foam (PUF) or XAD-2 resin cartridge | 325-400 m³ over 24 hours |

| Isokinetic Stack Sampling (e.g., EPA Method 23) | Stationary Source Emissions | Heated probe, Filter, Condenser, XAD-2 resin trap | >1.5 m³ over a minimum of 2 hours |

Soil and sediment act as significant sinks for persistent organic pollutants like 1,3,6,8-TCDD. Sampling strategies for these matrices often involve the collection of surface samples or sediment cores to investigate historical deposition patterns. tandfonline.com

Surface soil samples are typically collected using stainless steel scoops or trowels. To obtain a representative sample of a larger area, a composite sampling approach is often employed, where multiple sub-samples are collected and homogenized. koreascience.kr

Sediment core sampling is utilized to analyze the vertical distribution of contaminants, providing a historical record of deposition. tandfonline.com Coring devices are used to collect sediment columns, which are then sectioned into intervals for analysis. tandfonline.com Care must be taken to minimize disturbance of the sediment layers during collection and transport. researchgate.net The collected soil and sediment samples are typically stored in glass jars with Teflon-lined lids to prevent contamination. koreascience.kr

The analysis of 1,3,6,8-TCDD in water is challenging due to its extremely low solubility and tendency to adsorb to particulate matter. biotage.com To overcome the low concentrations, large volume water sampling is often necessary. biotage.comtandfonline.com This technique involves filtering hundreds to thousands of liters of water through glass fiber filters to capture the particulate-bound fraction, followed by passing the filtered water through columns containing a hydrophobic resin to adsorb the dissolved fraction. biotage.com

For biota, such as fish, sampling involves the collection of specific species that are indicative of the contamination in a particular aquatic environment. thermofisher.com The selection of species, number of individuals, and the type of tissue to be analyzed (e.g., fillet, whole body) are critical aspects of the study design. thermofisher.comdioxin20xx.org Fish can be collected using methods like electrofishing. thermofisher.com Once collected, samples intended for organic analysis, including dioxins, are typically wrapped in aluminum foil to prevent contamination and preserved by freezing. thermofisher.com

Extraction and Clean-up Procedures

Following sample collection, the isolation of 1,3,6,8-TCDD from the sample matrix is a critical step. This involves solvent extraction to remove the analyte from the solid or liquid matrix, followed by a series of clean-up steps to remove interfering compounds.

The choice of extraction technique depends on the sample matrix. For solid samples like soil, sediment, and air sampling filters, Soxhlet extraction is a traditional and effective method. tandfonline.comchromatographyonline.comtandfonline.com This technique involves the continuous extraction of the sample with a suitable solvent, such as toluene, over an extended period (e.g., 16-24 hours). chromatographyonline.com

More modern techniques such as Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offer advantages in terms of reduced solvent consumption and extraction time. nih.govthermofisher.com PLE uses elevated temperatures and pressures to increase the efficiency of the extraction process. epa.gov For example, a 10-gram sample can be extracted in under 15 minutes with less than 15 mL of solvent. thermofisher.com

For aqueous samples, liquid-liquid extraction (LLE) with a solvent like methylene (B1212753) chloride has been traditionally used. epa.gov However, solid-phase extraction (SPE) is increasingly favored for its efficiency, especially for large volume samples. biotage.comresearchgate.netkoreascience.kr In SPE, water is passed through a cartridge or disk containing a solid sorbent that retains the organic analytes, which are then eluted with a small volume of solvent. thermofisher.combiotage.com

| Extraction Technique | Applicable Matrices | Common Solvents | Key Advantages |

| Soxhlet Extraction | Soil, Sediment, Filters, Biota | Toluene, Hexane/Acetone | Well-established, thorough extraction |

| Pressurized Liquid Extraction (PLE/ASE) | Soil, Sediment, Biota | Toluene, Hexane/Dichloromethane | Faster, less solvent consumption |

| Solid-Phase Extraction (SPE) | Water | Elution with Methylene Chloride, Hexane | Efficient for large volumes, reduces emulsion problems |

| Liquid-Liquid Extraction (LLE) | Water | Methylene Chloride | Standard method for aqueous samples |

Crude extracts from environmental samples contain a multitude of co-extracted substances that can interfere with the analysis of 1,3,6,8-TCDD. Therefore, a multi-step clean-up procedure is essential. A common initial step for many matrices is an acid-base wash to remove acidic and basic interferences. epa.gov

Column chromatography is the primary technique used for extract clean-up. Various adsorbent materials are used in sequence to separate PCDDs from other classes of compounds. A multi-layer silica gel column, often containing layers of silica gel modified with sulfuric acid and sodium hydroxide, is used to remove oxidizable and acidic/basic compounds. sigmaaldrich.com Alumina and Florisil columns are also employed for further fractionation. sigmaaldrich.com

For the specific isolation of planar molecules like PCDDs, activated carbon chromatography is a powerful tool. sigmaaldrich.com The planar structure of PCDDs allows them to be retained on the carbon column while non-planar compounds are washed away. The PCDDs are then eluted in a reverse-flow direction with a strong solvent like toluene. sigmaaldrich.com

For lipid-rich samples such as biota, additional steps like gel permeation chromatography (GPC) are necessary to remove the high concentration of lipids before proceeding with the multi-step column clean-up. nih.gov

Chromatographic and Spectrometric Quantification

The quantitative analysis of 1,3,6,8-tetrachlorodibenzo-p-dioxin (1,3,6,8-TCDD) and its isomers relies on highly sophisticated analytical techniques capable of achieving exceptional sensitivity and selectivity. Due to the extremely low concentrations at which these compounds are often found and the presence of numerous interfering substances in environmental and biological matrices, the combination of high-resolution chromatography for separation and high-resolution mass spectrometry for detection has become the gold standard methodology.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) is the foundational technique for separating 1,3,6,8-TCDD from other TCDD isomers and co-extracted contaminants. The separation is critical because the toxicity of dioxin congeners varies significantly, with 2,3,7,8-TCDD being the most potent isomer. Effective chromatographic resolution is essential to ensure that quantification of one isomer is not skewed by the presence of another.

Research and standardized methods, such as those outlined by the Environmental Protection Agency (EPA), employ long capillary columns (typically 60 meters) with small internal diameters (0.25 mm) to achieve the necessary separation efficiency. chromatographyonline.comdioxin20xx.org The choice of the stationary phase within the column is paramount. While a 5% phenyl-dimethylpolysiloxane phase has been traditionally used, novel stationary phases with a higher recognition of aromatic electron density have been developed to provide superior resolution of critical isomer pairs. chromatographyonline.comwindows.net For instance, specialized columns can achieve baseline separation of 2,3,7,8-TCDD from its closely eluting isomers, a task that is challenging on traditional phases. chromatographyonline.com In complex chromatograms, 1,3,6,8-TCDD is identified by its specific retention time under defined temperature programs. For example, in one analysis using a ZB-Dioxin GC column, 1,3,6,8-TCDD was observed to have a retention time of 23.20 minutes. windows.net

| Parameter | Typical Specification | Purpose |

| Column Length | 60 m | Enhances separation efficiency for complex isomer mixtures. chromatographyonline.com |

| Internal Diameter | 0.25 mm | Provides high resolution for sharp, well-defined peaks. chromatographyonline.com |

| Stationary Phase | Specialized Dioxin-specific phases | Optimizes selectivity to resolve critical TCDD isomers. chromatographyonline.comwindows.net |

| Film Thickness | 0.20 - 0.25 µm | Balances analyte retention with efficient mass transfer. chromatographyonline.comdioxin20xx.org |

High-Resolution Mass Spectrometry (HRMS)

Following separation by HRGC, High-Resolution Mass Spectrometry (HRMS) is employed for detection and quantification. This technique is essential for achieving the exceptionally low detection limits (in the parts-per-trillion or parts-per-quadrillion range) required for dioxin analysis. nih.gov HRMS instruments can distinguish between molecules with very similar nominal masses, thereby minimizing interferences from other chlorinated compounds.

For TCDD analysis, the mass spectrometer is typically operated at a mass resolution of 10,000 or greater. gcms.cz This level of resolution is necessary to separate the molecular ions of TCDDs from potential interferences. gcms.cz Quantification is performed using isotope dilution, a powerful technique where a known amount of a stable isotope-labeled analog of the target compound (e.g., ¹³C₁₂-2,3,7,8-TCDD) is added to the sample before extraction. epa.gov By comparing the response of the native analyte to the labeled internal standard, precise quantification can be achieved, correcting for any loss of analyte during sample preparation and analysis. epa.gov The method relies on monitoring specific ions characteristic of TCDD and confirming their isotopic abundance ratios. epa.gov

| Parameter | Specification/Method | Purpose |

| Instrumentation | HRGC coupled to HRMS | Provides the necessary combination of separation and sensitive, selective detection. nih.govtaylorfrancis.commdpi.com |

| Mass Resolution | ≥ 10,000 | Differentiates target analytes from background interferences with similar masses. gcms.cz |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating characteristic molecular ions. gcms.cz |

| Quantification | Isotope Dilution | Ensures high accuracy and precision by correcting for analyte losses during sample processing. epa.gov |

| Detection Limit | pg/L (ppq) to ng/kg (ppt) | Achieves the ultra-trace sensitivity required for toxicological relevance. nih.gov |

Liquid Chromatography (LC) Applications

One primary application of LC is in sample cleanup and fractionation prior to GC/HRMS analysis. taylorfrancis.com Complex sample extracts from matrices like soil or biological tissues are often passed through normal-phase LC columns (e.g., silica gel, alumina) to separate the TCDDs from bulk interfering compounds. taylorfrancis.com This multi-step cleanup is crucial for preventing contamination of the GC/MS system and reducing matrix effects that could compromise the analysis.

In some research settings, HPLC coupled with a Diode Array Detector (HPLC-DAD) has been optimized for the direct determination of TCDDs in water samples. scielo.br This approach, often combined with extraction techniques like liquid-liquid extraction with low-temperature partitioning, can offer a simpler and less costly alternative to GC/HRMS, although it typically has higher detection limits (in the µg/L range). scielo.br

Bioanalytical Detection Methods in Research Settings

Bioanalytical methods offer a complementary approach to instrumental analysis. Instead of measuring the concentration of individual chemical compounds, these assays measure a cumulative biological response, which is particularly useful for screening large numbers of samples for total dioxin-like activity.

Reporter Gene Assays for Dioxin-like Activity (e.g., DR-CALUX)

The Chemically Activated Luciferase Expression (CALUX) bioassay is a widely used cell-based reporter gene assay for detecting and quantifying dioxins and dioxin-like compounds. dioxins.combiodetectionsystems.com The assay utilizes a cell line (commonly a rat hepatoma line) that has been genetically modified to contain the firefly luciferase gene under the control of Dioxin Responsive Elements (DREs). biodetectionsystems.comoup.com

When TCDDs or other compounds that can activate the Aryl hydrocarbon Receptor (AhR) are present in a sample extract and introduced to the cells, they bind to the AhR. This complex then binds to the DREs, initiating the transcription of the luciferase gene. The resulting luciferase enzyme produces light upon the addition of its substrate, and the amount of light emitted is proportional to the total concentration of AhR-active compounds in the sample. biodetectionsystems.com The results are typically expressed as TCDD Toxic Equivalents (TEQs). biodetectionsystems.com

The sensitivity of the CALUX assay is remarkable, with detection limits for TCDD in the femtomole range. oup.com Research has shown that assay conditions, such as incubation temperature, can dramatically influence sensitivity. For instance, reducing the incubation temperature from 37°C to 33°C has been shown to increase the luciferase activity by 5- to 15-fold, significantly enhancing the detection of low levels of TCDD-like compounds in environmental samples. dioxins.comnih.gov

| Incubation Temperature | Relative Light Units (RLU) at 0.45 pg/mL TCDD | Fold Increase from 37°C |

| 37°C | 1.3 ± 1.6 | 1.0x |

| 33°C | 46.0 ± 19.2 | ~35.4x |

This table illustrates the effect of incubation temperature on the sensitivity of the CALUX bioassay for TCDD detection, based on published research findings. dioxins.com

Enzyme-Linked Immunosorbent Assay (ELISA) in Degradation Studies

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological method that can be used for the rapid screening of dioxins in environmental samples like water and soil. goldstandarddiagnostics.com The test is typically a competitive immunoassay where dioxins in the sample compete with a dioxin-protein conjugate immobilized on a microplate for binding to a limited number of specific antibodies. goldstandarddiagnostics.com A secondary antibody linked to an enzyme generates a colorimetric signal; the intensity of the color is inversely proportional to the concentration of dioxins in the sample. goldstandarddiagnostics.com

In research, ELISA has been applied to monitor the progress of degradation studies for TCDDs. For example, in studies on the photocatalytic degradation of 2,3,7,8-TCDD, ELISA was used to assess the relative toxicity of the byproducts. researchgate.net A decrease in the ELISA signal after degradation treatment can indicate that the parent TCDD has been transformed into metabolites that are less recognized by the antibodies. This suggests a structural change in the molecule, correlating with its breakdown and potential detoxification. researchgate.net This application provides a functional measure of degradation, complementing instrumental analysis that identifies the specific chemical byproducts.

Quality Assurance and Quality Control in Dioxin Analysis Research

The accurate and reliable quantification of this compound (1,3,6,8-TCDD) and other dioxins is paramount due to their persistence and potential toxicity. Given the analysis of these compounds at trace levels, a robust system of quality assurance (QA) and quality control (QC) is essential to ensure that the data generated are defensible, comparable, and of known quality. env.go.jpfood-safety.com QA/QC protocols encompass the entire analytical process, from sample handling to final data reporting, and are integral to methods such as U.S. EPA Method 1613B. epa.govepa.govlanl.gov

A comprehensive QA/QC program is designed to provide routine checks for data integrity, identify and address errors, and document all quality-related activities. env.go.jp Key components of such a program in dioxin analysis include rigorous method validation, the consistent use of standards and reference materials, routine analysis of QC samples, and participation in external proficiency testing.

Method Validation and Performance Criteria

Before analyzing any samples, a laboratory must demonstrate its ability to generate acceptable accuracy and precision. epa.gov This is achieved through an initial demonstration of capability, which is repeated whenever the analytical method is modified. epa.gov U.S. EPA methods, such as Method 1613B and 8290A, are performance-based, allowing for modifications to improve separations or lower costs, provided all performance criteria are met. nih.govepa.gov

Key validation and performance metrics include:

Instrument Performance: High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) systems must meet specific performance checks, including mass calibration and resolution tuning, to prevent interferences from degrading compound identification and quantitation. epa.gov For example, EPA Method 1613B requires a mass resolution of >10,000. spectroscopyonline.com

Method Detection Limit (MDL): This is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MDL is determined from the analysis of a sample in a given matrix containing the analyte. nemi.gov

Isotope Ratio: The measured ion abundance ratio for a given compound must be within specified limits of the theoretical ratio to confirm its identity. epa.gov

Use of Standards and Reference Materials

The use of various standards is fundamental to achieving accuracy in dioxin analysis, particularly when using the isotope dilution technique. food-safety.comchromatographyonline.com

Internal Standards: Known quantities of isotopically labeled compounds (e.g., ¹³C₁₂-labeled analogs) are added to every sample, blank, and calibration standard before extraction. epa.govepa.govboeing.com Because these labeled standards are chemically identical to the native analytes, they account for losses during sample extraction and cleanup, allowing for accurate correction of the final concentration. food-safety.comboeing.com

Cleanup Standard: A standard, such as ³⁷Cl₄-2,3,7,8-TCDD, is added to sample extracts before they undergo cleanup procedures to measure the efficiency of the cleanup process. epa.gov

Calibration Standards (CS): A series of solutions containing known concentrations of the target analytes are used to calibrate the instrument response and establish the working range of the analysis. epa.govisotope.com

Quality Control Check Sample (QCS): A sample with known concentrations of analytes, obtained from an external source, is used to verify laboratory performance independently of the calibration standards. epa.govepa.gov

Routine Quality Control Checks

A variety of QC samples are analyzed with each batch of environmental samples to monitor the performance of the analytical system on an ongoing basis.

| QC Sample Type | Purpose | Typical Frequency |

| Method Blank | To assess for contamination from glassware, reagents, and the analytical system. epa.gov | One per extraction batch. epa.gov |

| Laboratory Control Sample (LCS) | To monitor the laboratory's performance and accuracy. It consists of a clean reference matrix (e.g., reagent water) spiked with known amounts of analytes. epa.govboeing.com | One per extraction batch. |

| Matrix Spike (MS) | To evaluate the effect of the sample matrix on the recovery of the analytes. A field sample is spiked with a known amount of native analytes. | Minimum of 10% of all samples, or one per batch. epa.gov |

| Duplicate Sample | To assess the precision (reproducibility) of the analytical method for a specific sample matrix. A field sample is analyzed twice. | As required by project objectives. |

The results from these QC samples are compared against established acceptance criteria. For example, the recoveries of labeled internal standards must fall within specific ranges to be considered acceptable, as shown in the table below based on EPA Method 1613B.

Table 3.5.1: Example Control Limits for ¹³C-Labeled Internal Standards in Water Samples

| Internal Standard Compound | Amount Spiked (pg/L) | Lower Control Limit (%) | Upper Control Limit (%) |

|---|---|---|---|

| ¹³C-2,3,7,8-TCDD | 2000 | 25 | 164 |

| ¹³C-1,2,3,7,8-PeCDD | 2000 | 25 | 181 |

| ¹³C-1,2,3,6,7,8-HxCDD | 2000 | 28 | 130 |

| ¹³C-1,2,3,4,6,7,8-HpCDD | 2000 | 23 | 140 |

| ¹³C-OCDD | 4000 | 17 | 157 |

Data sourced from TestAmerica West Sacramento Method 1613B Summary. boeing.com

If QC results fall outside the established limits, it indicates a potential problem with the analytical process, and corrective actions must be taken. boeing.com

Interlaboratory Comparison Studies

Participation in interlaboratory studies, also known as proficiency tests (PTs), is a critical component of external quality assurance. ccbasilea-crestocolmo.org.uyintercind.eu In these studies, multiple laboratories analyze identical, homogeneous samples, and the results are compared against each other and to an assigned reference value. ccbasilea-crestocolmo.org.uyresearchgate.net This process allows laboratories to evaluate their performance against their peers, demonstrate the reliability of their data, and identify potential systematic biases in their methods. researchgate.netwur.nl Successful and continuous participation in PTs is often a requirement for laboratory accreditation under standards like ISO/IEC 17025. ccbasilea-crestocolmo.org.uywur.nl These studies help ensure consistency and comparability of data across different research programs and regulatory bodies. intercind.eu

Biotransformation and Microbial Degradation of 1,3,6,8 Tetrachlorodibenzo P Dioxin

Aerobic Microbial Degradation Mechanisms

Aerobic degradation of PCDDs is a key detoxification pathway in many environments. This process is primarily initiated by oxygenase enzymes that introduce oxygen atoms into the aromatic rings, leading to ring cleavage and subsequent breakdown.

The initial enzymatic attack on the stable dibenzo-p-dioxin (B167043) structure is often carried out by dioxygenase enzymes. Of particular importance are angular dioxygenases, which catalyze the insertion of two oxygen atoms at the carbon atoms adjacent to the ether bridge of the dioxin molecule. This action leads to the formation of an unstable hemiacetal, which spontaneously cleaves the ether bond, a crucial step in detoxifying the compound. While this mechanism is well-established for the degradation of dibenzofuran (B1670420) and some lower chlorinated dioxins by bacteria such as Sphingomonas and Pseudomonas, specific studies detailing the dioxygenation pathways and the particular enzyme systems involved in the degradation of 1,3,6,8-Tetrachlorodibenzo-p-dioxin are not extensively available in the current scientific literature.

Cometabolism is a phenomenon where microorganisms degrade a compound that they cannot utilize as a primary source of carbon and energy, facilitated by the presence of a growth-supporting substrate. This process is a significant mechanism for the degradation of recalcitrant xenobiotics like PCDDs. The efficacy of cometabolic degradation is highly dependent on the substrate specificity of the enzymes induced by the primary substrate. Although cometabolism of chlorinated dioxins by various bacteria has been reported, detailed research specifically outlining the cometabolic processes and the substrate specificity for the degradation of this compound is limited in the available scientific literature.

Cytochrome P450 monooxygenases (CYPs) are a vast and diverse family of enzymes known for their role in the metabolism of a wide array of compounds, including environmental pollutants. In microorganisms, these enzymes can initiate the degradation of aromatic compounds through hydroxylation reactions. While both bacterial and fungal CYPs have been implicated in the degradation of some PCDD congeners, specific research focusing on the role of microbial cytochrome P450 monooxygenases in the biotransformation of this compound is scarce. Studies on bacterial CYPs, such as P450 BM-3 from Bacillus megaterium, have shown activity towards some mono-, di-, and trichlorodibenzo-p-dioxins, but not towards the highly chlorinated 2,3,7,8-TCDD. Specific activity on the 1,3,6,8-isomer has not been detailed.

White-rot fungi are highly effective in degrading a broad spectrum of persistent organic pollutants due to their non-specific extracellular ligninolytic enzyme systems. These systems primarily consist of laccases and peroxidases, such as manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP).

The degradation of this compound by these fungi has been shown to be strain-specific. The white-rot fungus Phlebia brevispora has been demonstrated to degrade 1,3,6,8-TCDD in contaminated soil. nih.gov In a study using historically contaminated paddy soil, P. brevispora achieved a 50% reduction of 1,3,6,8-TCDD after 90 days of incubation under slurry conditions. nih.gov The degradation efficiency was found to be influenced by soil characteristics and moisture content. For instance, in organic-poor soil, degradation was more effective in a slurry state, whereas in organic-rich soil, a higher water content enhanced the degradation of 1,3,6,8-TCDD. nih.gov

Conversely, a study involving Phlebia lindtneri, a related fungal species, reported no degradation of 1,3,6,8-TCDD, although it was capable of transforming other tetrachlorinated and trichlorinated dibenzo-p-dioxins. oup.com This finding underscores the high degree of substrate specificity that can exist even between closely related fungal species.

**Interactive Table: Degradation of 1,3,6,8-TCDD by Phlebia brevispora*** *This table summarizes the degradation of 1,3,6,8-TCDD by the white-rot fungus Phlebia brevispora in historically contaminated paddy soil under slurry-state conditions.

| Fungal Species | Substrate | Soil Type | Incubation Period (days) | Degradation Percentage (%) |

|---|---|---|---|---|

| Phlebia brevispora | 1,3,6,8-TCDD | Paddy Soil | 90 | 50 |

Anaerobic Microbial Reductive Dechlorination

Under anaerobic conditions, a key transformation process for highly chlorinated dioxins is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms.

The enzymatic basis for anaerobic reductive dechlorination lies in the activity of dehalogenase enzymes. Certain anaerobic bacteria, notably species within the genus Dehalococcoides, are known to carry out this process, using chlorinated compounds as electron acceptors in a form of respiration. While the reductive dechlorination of several PCDD congeners, including other tetrachlorodibenzo-p-dioxin isomers, has been documented, specific research detailing the anaerobic microbial reductive dechlorination of this compound is not extensively available in the scientific literature. Consequently, the specific dehalogenase enzyme systems and their activity towards this particular isomer remain to be elucidated.

Pathways for Stepwise Dechlorination

The microbial degradation of PCDDs under anaerobic conditions often proceeds through a process of reductive dechlorination, where chlorine atoms are sequentially removed from the dioxin structure and replaced with hydrogen atoms. This process is a crucial first step in the detoxification of highly chlorinated dioxins, as it can reduce their toxicity and increase their bioavailability for further degradation.

Under methanogenic conditions, the dechlorination of higher chlorinated dioxins like octachlorodibenzo-p-dioxin (B131699) (OCDD) has been observed to follow specific pathways. One major pathway involves the removal of chlorine atoms from the peri-positions (1, 4, 6, and 9). This peri-dechlorination can lead to the transient formation of highly toxic congeners, including 2,3,7,8-TCDD. dss.go.thbioone.org Subsequently, a second pathway involves the removal of lateral (2, 3, 7, and 8) chlorine atoms, which can destabilize the dioxin molecule and lead to the formation of lesser-chlorinated and less toxic congeners. dss.go.thacs.org For instance, the dechlorination of 2,3,7,8-TCDD to the less chlorinated 2-monochlorodibenzo-p-dioxin (2-MCDD) has been demonstrated in both laboratory-spiked and historically contaminated sediments. dss.go.th

Studies with specific congeners, such as 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TeCDD), have shown dechlorination to both 1,2,3- and 1,2,4-trichlorodibenzo-p-dioxins (TrCDDs), which are then further dechlorinated to dichlorodibenzo-p-dioxins (DCDDs) and monochlorodibenzo-p-dioxin (MCDD). oup.com This stepwise removal of chlorine atoms is a key feature of the anaerobic degradation of PCDDs. The formation of metabolites with a conserved 2,3-substitution pattern from 1,2,3,4-TeCDD suggests that dechlorination of highly chlorinated dioxins may, in some cases, result in metabolites that are potentially more toxic than the parent compounds. oup.com

Identification of Anaerobic Microbial Consortia

The reductive dechlorination of PCDDs is carried out by complex anaerobic microbial consortia rather than by single microbial species. These consortia are often found in environments historically contaminated with chlorinated compounds, such as river sediments.

Research has identified several anaerobic consortia capable of dechlorinating chlorinated aromatic compounds. For example, microorganisms enriched from Rhine River sediments were found to reductively dechlorinate 1,2,3,4-TeCDD. oup.com Similarly, anaerobic microbial consortia from dioxin-contaminated sites in Vietnam have demonstrated the ability to degrade 2,3,7,8-TCDD. One such consortium, containing two Gram-negative bacteria (vibrio and rod-shaped) and one Gram-positive coccoid bacterium, was able to remove 81% of the initial 2,3,7,8-TCDD concentration over 133 days under sulfate-reducing conditions. osti.gov

These dechlorinating consortia can be methanogenic or nitrate-reducing. nih.gov Methanogenic consortia have been shown to dechlorinate the aromatic ring of chlorophenols and chlorobenzoates before mineralizing them to methane (B114726) and carbon dioxide. nih.gov The ability of these consortia to dehalogenate multiple classes of compounds, including chlorinated benzenes, polychlorinated biphenyls (PCBs), and PCDDs, has been reported, indicating a broad dehalogenating capability. oup.com The specific populations within these consortia responsible for dechlorination are diverse and may include dehalorespiring bacteria, which couple the reductive dehalogenation of chlorinated compounds to energy conservation and growth. researchgate.net

Identification and Characterization of Dioxin-Degrading Microorganisms

A variety of microorganisms, including both bacteria and fungi, have been identified that can degrade PCDDs under aerobic conditions. These organisms often employ different enzymatic systems to attack the aromatic structure of dioxins.

Bacterial Strains (e.g., Sphingomonas spp.)

Among bacteria, strains belonging to the genus Sphingomonas are particularly notable for their ability to degrade dioxins and other aromatic compounds.

Sphingomonas sp. strain RW1: This strain, isolated from the River Elbe in Germany, can utilize dibenzo-p-dioxin and dibenzofuran as its sole source of carbon and energy. researchgate.net It has been shown to degrade several mono- and dichlorinated dibenzo-p-dioxins. nih.govconsensus.app The degradation process is initiated by a dioxygenase enzyme that attacks the angular position adjacent to the ether bridge, leading to the formation of unstable hemiacetals that are further metabolized. researchgate.netnih.gov

Sphingomonas wittichii RW1: This species is capable of catabolizing more complex congeners, including 1,2,3,4-tetrachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin. nih.gov

Other Bacterial Strains: Besides Sphingomonas, other bacterial genera have been implicated in dioxin degradation. Studies on microbial communities from contaminated soil in Vietnam showed that the genera Bordetella, Proteiniphilum, and Rhizobium, in addition to Sphingomonas, correlated with increased biodegradation of 2,3,7,8-TCDD. frontiersin.org Other research has identified Pseudomonas and Bacillus species with the genetic potential to degrade dioxins. frontiersin.org A thermophilic bacterium, Geobacillus sp. UZO 3, has also been shown to degrade 2,3,7,8-TCDD through the reductive cleavage of its diaryl ether bonds. jseb.jp

The degradation capabilities of some bacterial strains are summarized in the table below.

| Bacterial Genus/Species | Degraded Dioxin Congeners | Key Findings |

| Sphingomonas sp. strain RW1 | Dibenzo-p-dioxin, Dibenzofuran, Mono- and Dichlorodibenzo-p-dioxins | Utilizes dioxins as sole carbon and energy source; initiates degradation via dioxygenase attack. researchgate.netnih.govconsensus.app |

| Sphingomonas wittichii RW1 | 1,2,3,4-TCDD, 1,2,3,4,7,8-HxCDD | Capable of catabolizing more highly chlorinated congeners. nih.gov |

| Geobacillus sp. UZO 3 | 2,3,7,8-TCDD | A thermophilic bacterium that mediates reductive cleavage of the diaryl ether bond. jseb.jp |

| Bordetella, Rhizobium | 2,3,7,8-TCDD | Abundance correlated with TCDD degradation in soil microbial communities. frontiersin.org |

| Pseudomonas, Bacillus | 2,3,7,8-TCDD | Possess genes for dioxin-degrading pathways (angular dioxygenase and Cytochrome P450). frontiersin.org |

Fungal Strains (e.g., White-rot fungi, Phanerochaete, Rigidoporus, Phlebia)

White-rot fungi are a group of basidiomycetes renowned for their ability to degrade lignin, a complex aromatic polymer in wood. The non-specific, extracellular enzymatic system they use for lignin degradation is also effective in breaking down a wide range of persistent organic pollutants, including PCDDs. vu.nl

Phanerochaete spp.: Phanerochaete chrysosporium has been shown to degrade 2,7-dichlorodibenzo-p-dioxin (B167052) (2,7-DCDD) and limited amounts of 2,3,7,8-TCDD. asm.org Its degradative system involves extracellular enzymes like lignin peroxidase (LiP) and manganese peroxidase (MnP). asm.orgnih.gov Another species, Phanerochaete sordida, was found to degrade a mixture of tetra- to octachlorinated PCDDs and PCDFs, with degradation rates ranging from approximately 40% to 76%. nih.gov

Phlebia spp.: Phlebia brevispora has demonstrated the ability to degrade 1,3,6,8-TCDD in contaminated soil. nih.govresearchgate.net In one study, it degraded 50% of the 1,3,6,8-TCDD in historically contaminated paddy soil after 90 days of incubation under slurry-state conditions. nih.govresearchgate.net However, another species, Phlebia lindtneri, did not show degradation of 1,3,6,8-TCDD, indicating that the degradation capability can be species- and congener-specific. researchgate.net

Rigidoporus spp.: A strain of Rigidoporus sp., FMD21, isolated from a forest in Vietnam, was found to be uniquely capable of degrading 2,3,7,8-TCDD among several fungi screened. vu.nlresearchgate.net This strain, which produces high levels of laccase and manganese peroxidase, achieved a 73% breakdown of 2,3,7,8-TCDD in liquid culture after 28 days. researchgate.net

The table below summarizes the degradation potential of selected fungal strains.

| Fungal Genus/Species | Degraded Dioxin Congeners | Degradation Efficiency | Key Enzymes Implicated |

| Phanerochaete sordida | Mixture of Tetra- to Octa-CDDs | ~40% to 76% | Ligninolytic enzymes |

| Phanerochaete chrysosporium | 2,7-DCDD | ~50% remaining after 27 days | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) |

| Phlebia brevispora | 1,3,6,8-TCDD | 50% degradation in 90 days in paddy soil | Not specified |

| Rigidoporus sp. FMD21 | 2,3,7,8-TCDD | 73% degradation in 28 days in liquid culture | Laccase, Manganese Peroxidase (MnP) |

Environmental and Metabolic Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of PCDDs in the environment is not solely dependent on the presence of capable microorganisms. It is also significantly influenced by a range of environmental and metabolic factors.

Impact of Soil Properties and Organic Carbon Content

Soil properties, particularly organic carbon content, play a crucial role in modulating the biodegradation of dioxins. The relationship is complex, as organic matter can have both inhibitory and stimulatory effects.

In a study examining the degradation of 1,3,6,8-TCDD by the white-rot fungus Phlebia brevispora, the soil type had a significant impact. nih.govresearchgate.net

In organic-rich soil (Andosol): Under solid-state conditions, the degradation of 1,3,6,8-TCDD was severely inhibited, even though the fungal growth was improved. However, increasing the water content to create a slurry-state condition improved the degradation efficiency. nih.gov

In organic-poor soil (Granitic Regosols): Degradation of 1,3,6,8-TCDD was observed under slurry-state conditions, whereas it was inhibited under solid-state conditions. nih.gov

These findings suggest that high organic carbon content can sometimes hinder degradation, possibly by sorbing the dioxin molecules, making them less available to microbial attack. The physical state of the soil (solid vs. slurry) also plays a critical role, with slurry conditions generally favoring degradation, likely due to improved mass transfer of the contaminant to the microorganisms.

Soil organic carbon is a key indicator of soil health and influences numerous soil properties, including structural stability and water-holding capacity. theclimatecenter.org Soils with higher clay content tend to have higher organic matter, which can protect organic compounds from decomposition. theclimatecenter.org The composition of the organic carbon, whether it is in the form of low molecular weight compounds or more stable aromatic macromolecules, also varies with soil depth and type, which could further influence the bioavailability and degradation of sorbed contaminants like 1,3,6,8-TCDD. d-nb.info

Nutrient Availability and C/N Ratio

The availability of nutrients, particularly the ratio of carbon to nitrogen (C/N), is a critical factor influencing the microbial degradation of this compound (1,3,6,8-TCDD). The C/N ratio directly impacts microbial growth and enzymatic activities essential for the breakdown of this persistent organic pollutant.

Research indicates that both excessively high and low C/N ratios can limit the decomposition of nitrogenous compounds by microorganisms. mdpi.com An optimal C/N ratio creates a nutrient-rich environment that is suitable for robust microbial activity. researchgate.net For the degradation of many organic pollutants, including dioxins, microorganisms require a balanced source of carbon and nitrogen to build cellular components and to produce the necessary enzymes for metabolic processes.

Studies on the biodegradation of related dioxin compounds have shown that the type of carbon source added to the growth medium significantly affects the composition of the bacterial communities and their degradative capabilities. frontiersin.org For instance, in some cases, a degree of starvation concerning the carbon and energy source can stimulate the degradation of 2,3,7,8-TCDD, a related dioxin congener. frontiersin.orgnih.govresearchgate.net This suggests that a carefully managed C/N ratio is crucial for promoting the desired microbial activity. The addition of alternative carbon sources can sometimes inhibit the degradation of the target pollutant. nih.govresearchgate.net

The following table summarizes the general effects of C/N ratio on microbial degradation, which are applicable to compounds like 1,3,6,8-TCDD.

| C/N Ratio | Effect on Microbial Activity | Impact on Degradation of Organic Pollutants |

| High | Nitrogen becomes the limiting nutrient, slowing down microbial growth. | Can lead to reduced production of essential enzymes and co-factors, thereby hindering the degradation process. |

| Optimal | Supports robust microbial growth and metabolic activity. | Enhances the production of degradative enzymes, leading to more efficient breakdown of the pollutant. |

| Low | Carbon becomes the limiting nutrient, restricting microbial population growth. | May lead to incomplete degradation or a shift in metabolic pathways away from pollutant degradation. |

Optimization of Environmental Conditions for Microbial Activity

The efficiency of microbial degradation of 1,3,6,8-TCDD is highly dependent on the optimization of key environmental parameters. These factors directly influence microbial growth, metabolism, and the expression of enzymes involved in the biotransformation of this compound. The primary environmental conditions that require careful management are temperature, pH, and moisture content.

Synergistic interactions between different microbial species are vital for the breakdown of complex contaminants. Optimizing environmental conditions can significantly enhance the rates of biodegradation. For instance, the white-rot fungus Phlebia brevispora has shown potential in degrading 1,3,6,8-TCDD in soil. nih.gov The degradation efficiency of this fungus was influenced by the soil type and moisture content. In organic-rich soil, an increase in water content improved the degradation of 1,3,6,8-TCDD. nih.gov Furthermore, degradation was observed in a slurry-state condition in organic-poor soil. nih.gov

For other dioxin congeners, specific optimal conditions have been identified. For example, the fungus Penicillium sp. QI-1 was found to optimally degrade 2,3,7,8-TCDD at a temperature of 31°C and a pH of 7.4. nih.gov Similarly, cell-free extracts of the thermophilic bacterium Geobacillus sp. UZO 3 showed degrading activity on 2,3,7,8-TCDD at 65°C. jseb.jp These findings underscore the importance of tailoring environmental conditions to the specific microorganisms being utilized for bioremediation.

The following table outlines the optimal environmental conditions for the microbial degradation of dioxins, including findings relevant to 1,3,6,8-TCDD.

| Parameter | Optimal Range/Condition | Rationale |

| Temperature | Varies with the microorganism (e.g., 31°C for Penicillium sp. QI-1, 65°C for Geobacillus sp. UZO 3) | Affects enzyme kinetics and microbial growth rates. Each microbial species has an optimal temperature range for its metabolic activities. |

| pH | Generally neutral (e.g., 7.4 for Penicillium sp. QI-1) | Influences enzyme structure and function, as well as the availability of nutrients. Extreme pH values can denature enzymes and inhibit microbial growth. |

| Moisture | Slurry-state or high water content in certain soil types | Facilitates the transport of nutrients and the pollutant to the microorganisms. Affects the physicochemical properties of the contaminant. mdpi.com |

| Oxygen | Aerobic and anaerobic conditions can be effective | The requirement for oxygen depends on the metabolic pathways of the degrading microorganisms. Some bacteria and fungi utilize aerobic pathways, while reductive dechlorination can occur under anaerobic conditions. nih.gov |

Characterization of Biotransformation Products and Pathways

The biotransformation of 1,3,6,8-TCDD is a complex process that can lead to a variety of metabolic products, depending on the microorganisms and the environmental conditions. The chlorination pattern of dioxins significantly influences their degradability. nih.gov Notably, some studies have found that 1,3,6,8-TCDD is more resistant to degradation compared to other tetrachlorodibenzo-p-dioxin isomers. For example, the white-rot fungus Phlebia lindtneri was able to biotransform other tri- and tetrachlorodibenzo-p-dioxins into hydroxyl and methoxyl compounds, but no degradation of 1,3,6,8-TCDD was observed under the same conditions. nih.gov

However, other microbial systems have shown the capability to degrade this persistent compound. The white-rot fungus Phlebia brevispora was able to degrade 1,3,6,8-TCDD in historically contaminated paddy soil under slurry-state conditions, achieving a 50% reduction after 90 days of incubation. nih.govresearchgate.net

The degradation of chlorinated dioxins can proceed through several major pathways, including oxidative degradation by aerobic bacteria, reductive dechlorination by anaerobic microorganisms, and oxidation by fungal enzymes like cytochrome P-450, lignin peroxidases, and laccases. researchgate.net For other TCDD isomers, such as 1,2,3,4-TCDD, biotransformation by Sphingomonas wittichii RW1 has been shown to yield metabolites like 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. nih.govresearchgate.net Another example is the degradation of 2,3,7,8-TCDD by Penicillium sp. QI-1, which resulted in intermediates such as 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid. nih.gov

While specific metabolic pathways for 1,3,6,8-TCDD are not as extensively documented as for other isomers, the known mechanisms for dioxin degradation suggest that the initial steps likely involve either the cleavage of the ether bond or the hydroxylation of the aromatic rings. These initial reactions would be followed by further degradation of the resulting intermediates.

The following table lists some of the identified biotransformation products from the degradation of various tetrachlorodibenzo-p-dioxin isomers, which can provide insights into the potential metabolites of 1,3,6,8-TCDD.

| Dioxin Isomer | Microorganism | Biotransformation Products |

| 1,2,3,4-TCDD | Sphingomonas wittichii RW1 | 3,4,5,6-tetrachlorocatechol, 2-methoxy-3,4,5,6-tetrachlorophenol nih.govresearchgate.net |

| 2,3,7,8-TCDD | Penicillium sp. QI-1 | 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 1,2,4-Trihydroxybenzene, β-ketoadipic acid nih.gov |

| 2,3,7,8-TCDD | Geobacillus sp. UZO 3 | 3',4',4,5-tetrachloro-2-hydroxydiphenyl ether, Dichlorophenol jseb.jp |

| 2,3,7,8-TCDD | Rigidoporus sp. FMD21 | 3,4-dichlorophenol vu.nl |

Molecular and Cellular Research on 1,3,6,8 Tetrachlorodibenzo P Dioxin Interactions

Aryl Hydrocarbon Receptor (AhR) Pathway Research

The biological and toxicological effects of many dioxin-like compounds, including 1,3,6,8-TCDD, are largely mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govresearchgate.net The AhR is a member of the basic helix-loop-helix (bHLH) Per-Arnt-Sim (PAS) family of proteins, which act as sensors for various environmental stimuli. youtube.comaai.org

The initial step in the AhR pathway is the binding of a ligand, such as 1,3,6,8-TCDD, to the cytosolic AhR. nih.gov In its inactive state, the AhR is part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, leading to its activation. youtube.com The affinity of different dioxin congeners for the AhR varies significantly, which is a primary determinant of their relative potency. wikipedia.org While 2,3,7,8-TCDD is known for its high-affinity binding, other congeners like 1,3,6,8-TCDD also act as agonists, though typically with lower affinity. wikipedia.orgcaymanchem.com The activation of the AhR by ligands like TCDDs can lead to a range of cellular responses, from the induction of metabolizing enzymes to alterations in cell growth and differentiation. wikipedia.orgbiomol.com

Following activation, the ligand-bound AhR complex translocates from the cytoplasm into the nucleus. wikipedia.orgnih.gov Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT), another member of the bHLH-PAS family. nih.govmdpi.com This AhR/ARNT heterodimer is the transcriptionally active form of the receptor complex. nih.gov This process of nuclear translocation and dimerization is a critical step for the subsequent modulation of gene expression. wikipedia.org

The AhR/ARNT heterodimer binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs) located in the regulatory regions of target genes. nih.govmusechem.com The consensus sequence for DREs is 5′-TNGCGTG-3′. nih.gov Binding of the AhR/ARNT complex to these elements initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1). nih.govmusechem.comnih.gov The induction of these genes is a hallmark of AhR activation by dioxins. nih.gov Beyond metabolic enzymes, AhR activation can influence the expression of genes involved in a wide array of cellular processes, including cell cycle regulation and immune responses. nih.govnih.gov For instance, TCDD exposure has been shown to alter the expression of genes related to protein synthesis, cell organization, and oxidative stress in mouse skin models. koreascience.kr

The AhR is not solely a receptor for xenobiotics; it plays a role in normal physiological processes. wikipedia.orgbiomol.com It is involved in developmental pathways, including the differentiation of immune cells, neurons, and hepatocytes. wikipedia.org Endogenous ligands, such as tryptophan metabolites, can activate the AhR, suggesting its involvement in maintaining homeostasis. youtube.com In the immune system, for example, AhR activation can modulate T-cell differentiation and the production of cytokines like interleukin-22. nih.gov Studies in AhR-deficient mice have revealed the receptor's role in liver and immune system development, highlighting its importance beyond toxicology. wikipedia.org The disruption of these endogenous functions by persistent binding of xenobiotic ligands like 1,3,6,8-TCDD is a key aspect of their toxicity. pnas.org

Investigation of AhR-Independent Molecular Mechanisms

While the AhR pathway is the primary mediator of dioxin toxicity, some studies have explored potential AhR-independent effects. However, the majority of the well-characterized toxic effects of TCDDs are dependent on the AhR. aai.org Some research suggests that TCDDs can interact with other signaling pathways. For example, there is evidence of crosstalk between the AhR and pathways involving the epidermal growth factor receptor (EGFR). nih.govexcli.de Some studies propose that dioxins might directly bind to the extracellular domain of the EGFR, inhibiting its activation by growth factors. excli.deescholarship.org Additionally, some rapid cellular responses to dioxins, such as increases in intracellular calcium, may occur through non-genomic pathways that could be independent of transcriptional regulation by the AhR/ARNT complex. wikipedia.org However, for many of these observed effects, a direct, causal link that is entirely independent of the AhR remains to be definitively established, and they may represent non-canonical AhR signaling rather than true independence. nih.gov

Cellular Uptake, Distribution, and Elimination in In Vitro Models

The cellular uptake of dioxins like 1,3,6,8-TCDD is influenced by their high lipophilicity, allowing them to readily pass through cell membranes. wikipedia.org Once inside the cell, their distribution is largely governed by their interaction with the AhR and their partitioning into lipid-rich cellular compartments. In in vitro systems, such as human neuronal cells, TCDD has been shown to inhibit cell proliferation by causing a G1 phase arrest in the cell cycle, a process dependent on the AhR. nih.gov Following activation of the AhR and subsequent gene expression, the AhR protein itself is targeted for degradation by the ubiquitin-proteasome system, which serves as a negative feedback mechanism to downregulate the signaling pathway. caymanchem.comnih.gov The metabolic breakdown of TCDD congeners is generally slow, contributing to their persistence in biological systems. wikipedia.org

Interactive Data Tables

Table 1: Key Components of the AhR Signaling Pathway for 1,3,6,8-TCDD.Table 2: Examples of Genes Modulated by the AhR Pathway.Transcriptomic and Proteomic Profiling in Research Organisms

An exhaustive search for transcriptomic and proteomic profiling studies specifically focused on 1,3,6,8-TCDD did not yield any detailed research findings. The existing body of literature is centered on the effects of 2,3,7,8-TCDD.

Gene Expression Alterations in Cell Lines (e.g., granulosa cells)

There is no available research specifically detailing the alterations in gene expression in granulosa cells following exposure to 1,3,6,8-TCDD. Studies on the impact of dioxins on granulosa cells have been conducted using the 2,3,7,8-TCDD isomer, investigating its effects on hormone systems and follicular development.

Molecular Changes in Model Organisms (e.g., zebrafish spermatogenesis)

Similarly, research on the molecular changes in zebrafish spermatogenesis induced by dioxins has focused on 2,3,7,8-TCDD. No studies were found that investigated the specific effects of the 1,3,6,8-TCDD isomer on this biological process.

Comparative Molecular Research with Other Dioxin Congeners and Related Compounds

While the concept of comparing different dioxin congeners is central to the Toxic Equivalency Factor (TEF) approach used in risk assessment, specific comparative molecular research that includes detailed transcriptomic or proteomic data for 1,3,6,8-TCDD is not available. The TEF system itself assigns relative potency values to different congeners based on their ability to bind to the AhR, with 2,3,7,8-TCDD serving as the benchmark. wikipedia.org However, this does not equate to detailed comparative studies at the level of gene and protein expression profiling for less-studied isomers like 1,3,6,8-TCDD.

Remediation and Abatement Technologies for 1,3,6,8 Tetrachlorodibenzo P Dioxin Contamination

Thermal Treatment Approaches

Thermal treatment technologies utilize heat to destroy or separate dioxins from contaminated media. These methods are among the most established and effective for dioxin remediation.

Thermal Desorption for Soil Remediation

Thermal desorption is a process that heats contaminated soil to volatilize contaminants like dioxins, which are then collected and treated. researchgate.net This technology can be applied either in situ (in the ground) or ex situ (after excavation). researchgate.net The process typically involves heating the soil to temperatures between 325°C and 350°C and maintaining this temperature for several days. nih.gov Laboratory and field data have shown that heating soil to 325°C is sufficient for thorough dioxin removal. nih.gov The volatilized contaminants are captured in an off-gas collection system, which is then treated, often by thermal oxidation at high temperatures (e.g., 1100°C) to ensure their complete destruction. nih.gov To prevent the reformation of dioxins during the cooling phase of the off-gas, the vapors are rapidly cooled to below 200°C. nih.gov

Research has demonstrated high efficiency for this technology. For instance, treating soil at 350°C for five days has been shown to reduce dioxin concentrations by 77.5%. nih.gov In other applications, pollutant removal rates of 99% have been achieved by heating soil to 335°C, with the subsequent destruction of the vaporized dioxins in a thermal oxidizer reaching 99.9999%. nih.gov

| Parameter | Value | Source |

| Treatment Temperature | 325°C - 350°C | nih.gov |

| Residence Time | Several days | nih.gov |

| Dioxin Reduction in Soil | 77.5% - >99% | nih.gov |

| Off-Gas Treatment | Thermal oxidation (~1100°C) | nih.gov |

| Destruction Efficiency (Off-Gas) | >99.9999% | nih.gov |

Incineration and Rotary Kiln Technologies

Incineration is a high-temperature thermal destruction process that reduces organic materials to carbon dioxide and water vapor. princeton.edu It is considered a highly effective method for destroying dioxins, with laboratory studies showing that these compounds break down at temperatures exceeding 1,200°C. princeton.edu To ensure the complete destruction of dioxins and prevent their reformation, specific conditions must be met: a homogeneous high temperature (above 850°C), an excess of oxygen (minimum 6%), and a sufficient residence time at high temperature (minimum 2 seconds). clu-in.org

Rotary kilns are a common and versatile type of incinerator used for treating hazardous waste, including dioxin-contaminated soils and liquids. princeton.edu The rotation of the kiln ensures continuous mixing of the waste with oxygen, promoting complete combustion. clu-in.org In a typical system, waste is fed into the rotating kiln where it is burned at temperatures between 1100°C and 1200°C. clu-in.org The resulting gases then pass into a secondary combustion chamber, or afterburner, to ensure complete destruction of any remaining organic materials. princeton.edu The U.S. Environmental Protection Agency (EPA) has demonstrated that mobile research incinerators can achieve a destruction and removal efficiency (DRE) for dioxin exceeding 99.9999%. princeton.edu

| Parameter | Required Condition | Source |

| Combustion Temperature | >850°C (typically 1100°C - 1200°C) | princeton.educlu-in.org |

| Oxygen Content | Minimum 6% | clu-in.org |

| Gas Residence Time | Minimum 2 seconds | clu-in.org |

| Destruction & Removal Efficiency (DRE) | >99.9999% | princeton.edu |

Vitrification Techniques

Vitrification is a thermal remediation technology that immobilizes contaminants by melting the contaminated soil or sludge at very high temperatures (1,600°C to 2,000°C) and then allowing it to cool into an inert, glass-like solid. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca This process can be performed in situ or ex situ. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca During vitrification, organic contaminants like dioxins are destroyed by pyrolysis, while most inorganic contaminants are incorporated into the chemically stable and leach-resistant glass product. tpsgc-pwgsc.gc.ca Any gases produced during the process are captured by a surface hood and treated. tpsgc-pwgsc.gc.ca

The resulting vitrified material has characteristics similar to igneous rock and is highly durable, effectively encapsulating the contaminants and preventing them from leaching into the environment. tpsgc-pwgsc.gc.cageoengineer.org The technology has been tested on a variety of organic compounds, including dioxins and furans. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca While it is a stabilization technique rather than a destruction method for inorganics, it provides a permanent solution for their immobilization. tpsgc-pwgsc.gc.ca

| Feature | Description | Source |

| Process Temperature | 1,600°C - 2,000°C | tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca |

| Mechanism for Organics | Destruction by pyrolysis | tpsgc-pwgsc.gc.ca |

| Mechanism for Inorganics | Immobilization/Encapsulation | tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca |

| End Product | Chemically stable, leach-resistant glass | tpsgc-pwgsc.gc.cageoengineer.org |

| Applicability | Soils, sludges, sediments | tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca |

Supercritical Water Oxidation (SCWO)

Supercritical water oxidation (SCWO) is an advanced oxidation process that uses water in a supercritical state—above its critical point of 374°C and 221 bar—as a solvent. wikipedia.org Under these conditions, water becomes an excellent solvent for nonpolar materials like hydrocarbons and oxygen, allowing for a rapid and complete single-phase oxidation reaction. wikipedia.org This process effectively destroys a wide range of hazardous organic wastes, including persistent compounds like dioxins. wikipedia.org

In the SCWO process, organic materials are converted into carbon dioxide and water, while heteroatoms like chlorine are converted into mineral acids. wikipedia.org A key advantage of SCWO is that the operating conditions (typically 500-650°C) and the presence of supercritical water prevent the formation of harmful byproducts such as dioxins, furans, or NOx that can occur in conventional incineration. wikipedia.org The technology has demonstrated high destruction efficiencies (>99%) for various recalcitrant organic contaminants. wikipedia.org

Physical and Chemical Treatment Methodologies

These methods aim to separate contaminants from the soil matrix or chemically transform them into less harmful substances.

Soil Washing and Extraction (e.g., solvent, surfactant, supercritical fluid)

Various washing solutions can be employed, including:

Organic Solvents: These have shown high removal efficiencies, up to 99%, for dioxins from contaminated soil. publications.gc.ca

Surfactants: These agents help to increase the solubility of hydrophobic compounds like dioxins in the washing solution.

Edible Oils: Fish oil extract, used in combination with ultrasonification and mechanical stirring, has demonstrated removal of over 94% of dioxins from highly contaminated soils. ijesd.org

Supercritical Fluids: Supercritical carbon dioxide (SC-CO2), sometimes with a modifier like methanol, is an effective extraction fluid. publications.gc.ca It has gas-like diffusivity and liquid-like solvent properties, allowing for efficient penetration of the soil matrix and dissolution of organic contaminants. Studies have shown that nearly 100% of 2,3,7,8-TCDD can be extracted from spiked sediment using SC-CO2 with 2% methanol. publications.gc.ca

The combination of physical separation techniques (like mechanical stirring or ultrasonication) with chemical extraction can enhance dioxin removal efficiency by 1.5 to 2 times. publications.gc.ca

| Extraction Method | Washing Agent/Fluid | Key Findings/Efficiency | Source |

| Solvent Extraction | Organic Solvents | Up to 99% removal of dioxins. | publications.gc.ca |

| Surfactant/Oil Washing | Fish Oil Extract | >94% removal from highly contaminated soils. | ijesd.org |

| Supercritical Fluid Extraction | Supercritical CO2 (+ methanol) | Nearly 100% extraction of 2,3,7,8-TCDD from spiked sediment. | publications.gc.ca |

Bioremediation Strategies

Bioremediation utilizes microorganisms or plants to remove or neutralize pollutants from a contaminated site. These strategies are often considered more cost-effective and environmentally friendly than traditional physical and chemical methods.

Bioaugmentation involves the introduction of specific microorganisms with desired metabolic capabilities to a contaminated site to enhance the degradation of the target pollutant. Biostimulation , on the other hand, involves the modification of the environment to stimulate the activity of indigenous microorganisms capable of bioremediation.

For dioxin contamination, anaerobic dechlorination by specific microbial communities is a key degradation pathway. Studies have shown that bioaugmentation with cultures containing Dehalococcoides species can enhance the dechlorination of tetrachlorodibenzo-p-dioxins in contaminated sediments. oup.comoup.com Biostimulation through the addition of electron donors and halogenated priming compounds can also promote the activity of these native dechlorinating bacteria. oup.comoup.com The combination of bioaugmentation and biostimulation can be a powerful approach for the remediation of dioxin-contaminated sites. oup.com

Composting is a biological process that can be harnessed for the bioremediation of contaminated soils. The diverse microbial communities present in compost, along with the favorable conditions of temperature, moisture, and nutrient availability, can facilitate the degradation of persistent organic pollutants.

Co-composting of dioxin-contaminated soil with organic waste has been shown to be an effective remediation strategy. The thermophilic conditions achieved during composting can enhance the degradation of dioxins. For instance, a study on the co-composting of dioxin-contaminated soil with food waste resulted in a significant reduction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). The process relies on optimizing key parameters such as the carbon-to-nitrogen ratio, moisture content, and oxygen levels to support robust microbial activity.

Table 3: Bioremediation Approaches for Dioxins

| Strategy | Description | Key Microorganisms/Factors |

| Bioaugmentation | Introduction of specific degrading microorganisms. | Dehalococcoides species |

| Biostimulation | Stimulation of indigenous microbial activity. | Addition of electron donors, halogenated priming compounds |

| Compost-Mediated Bioremediation | Co-composting of contaminated soil with organic matter. | Diverse thermophilic microbial communities |

Phytoremediation involves the use of plants to remove, contain, or render harmless environmental contaminants. For dioxins, the primary mechanisms of phytoremediation include:

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity in the root zone (rhizosphere). Plant roots can release exudates that stimulate the growth and activity of dioxin-degrading microorganisms.

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the shoots.

Phytodegradation: The breakdown of contaminants within the plant through metabolic processes.